![molecular formula C15H19BN2O4S B2424058 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole CAS No. 2096997-00-9](/img/structure/B2424058.png)

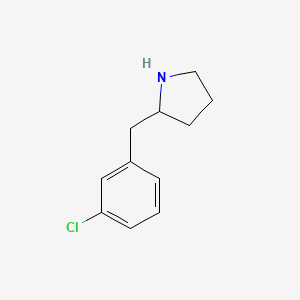

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole

カタログ番号 B2424058

CAS番号:

2096997-00-9

分子量: 334.2

InChIキー: OACLVVBLTNYIEP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

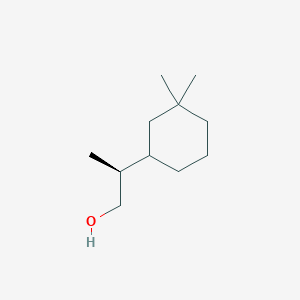

“1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole” is an organic compound that contains both a pyrazole heterocycle and a borate functional group . It is an intermediate in organic synthesis .

Synthesis Analysis

The compound can be obtained by a nucleophilic substitution reaction . The synthesis of similar compounds involves the reaction of 1H-Pyrazole, 4-bromo-1-(1-ethoxyethyl)- and 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis

The molecular structure of the compound has been confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS . The molecular weight of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is 127.98 .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学的研究の応用

- Aryl Borate Stability : As an organoboron compound, it plays a crucial role in organic synthesis. Aryl borates, including this compound, exhibit high stability, low toxicity, and reactivity. They are used to protect diols, participate in asymmetric amino acid synthesis, and engage in Diels–Alder and Suzuki coupling reactions .

- Enzyme Inhibitors and Ligands : Boronic acid compounds, like this one, serve as enzyme inhibitors or specific ligand drugs. They find applications in treating tumors, microbial infections, and even as anticancer agents .

- Hydrogen Peroxide Detection : Boronic acid compounds can act as fluorescent probes to identify hydrogen peroxide, sugars, copper ions, and catecholamines .

- Microenvironmental Sensing : The boronic ester bonds in these compounds respond to changes in pH, glucose levels, and ATP within organisms. Researchers use them to construct stimulus-responsive drug carriers .

- Borate-Linked Drug Carriers : Borate linkages, such as boronic ester bonds, are employed in constructing drug carriers. These carriers can load anticancer drugs, insulin, and genes. The controlled drug release is achieved by manipulating the formation and rupture of boronic ester bonds in different environments .

- Stability of Boronate Esters : Researchers use this compound as a model in studying the stability of boronate esters in various alcohols .

- Palladium-Catalyzed Methylation : It serves as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide : This derivative is an important boric acid compound, obtained through a two-step substitution reaction .

- Structure Determination : Researchers characterize the structure of this compound using techniques like NMR, IR, MS, and single crystal X-ray diffraction .

- Density Functional Theory (DFT) : DFT calculations provide insights into molecular electrostatic potential and frontier molecular orbitals, enhancing our understanding of its physical and chemical properties .

Organic Synthesis and Drug Intermediates

Fluorescent Probes and Sensing

Drug Delivery Systems

Stability Studies and Catalysis

Boric Acid Derivatives

Chemical Synthesis and Characterization

特性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)23(19,20)18-11-5-10-17-18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACLVVBLTNYIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

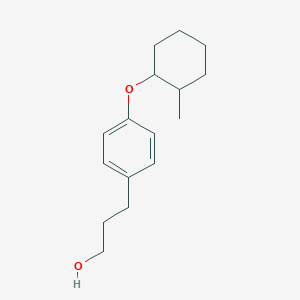

3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

2089651-72-7

1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochlori...

1177271-15-6; 187217-99-8

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2423982.png)

![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)

![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)